molecular formula C7H6ClF2NO2 B2376502 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2287301-98-6

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2376502
CAS No.: 2287301-98-6
M. Wt: 209.58
InChI Key: SGHBYDTYQWRJJZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of similar compounds involves the addition of Grignard reagents to pyridine N-oxides at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

Pyridinecarboxylic acid comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in the structure of similar compounds is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Scientific Research Applications

Synthesis and Functionalization

  • The compound is utilized in the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Different strategies have been developed for the preparation of pyridinecarboxylic acids with trifluoromethyl substituents, including the introduction of the trifluoromethyl group through various chemical reactions and the production of the carboxy function via treatment with carbon dioxide (Cottet et al., 2003).
  • The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been studied. These compounds can be selectively metalated and carboxylated or otherwise functionalized at specific positions, demonstrating 'optional site selectivity' and enabling the straightforward preparation of various carboxylic acids (Schlosser & Marull, 2003).

Experimental and Computational Studies

  • Vibrational spectroscopy and density functional theory (DFT) have been employed to study the molecular structure and properties of 4-(Trifluoromethyl)pyridine-2-carboxylic acid. These studies include the calculation of vibrational wavenumbers, NMR chemical shifts, and the investigation of solvent effects on the UV–Vis absorption spectrum. Nonlinear optical (NLO) properties have also been measured, providing insights into the molecule's electric dipole moment, mean polarizability, and hyperpolarizability (Vural, 2016).

Extraction and Separation Processes

  • The extraction of Pyridine-3-carboxylic acid, a chemical widely used in various industries, has been explored using different diluents. The study focuses on the effects of the diluent, extractant composition, and initial acid concentration on extraction efficiency, providing valuable information for the optimization of extraction processes (Kumar & Babu, 2009).

Mechanism of Action

The mechanism of action of similar compounds is often related to their antifungal activity . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, causes skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . It is expected that many novel applications of similar compounds will be discovered in the future .

Properties

IUPAC Name

4-(difluoromethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2.ClH/c8-6(9)4-1-2-10-3-5(4)7(11)12;/h1-3,6H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBYDTYQWRJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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